2-Bromo-8-chloro-1,5-naphthyridine
Description
2-Bromo-8-chloro-1,5-naphthyridine (CAS: 1823880-71-2) is a dihalogenated 1,5-naphthyridine derivative with the molecular formula C₈H₄BrClN₂ and a molecular weight of 243.49 g/mol . This compound is synthesized via regioselective bromination and chlorination of the 1,5-naphthyridine core, often serving as a key intermediate in medicinal chemistry and materials science. Its structure features bromine and chlorine substituents at the 2- and 8-positions, respectively, which significantly influence its electronic properties and reactivity in cross-coupling reactions such as Suzuki-Miyaura protocols .
Properties
Molecular Formula |
C8H4BrClN2 |
|---|---|
Molecular Weight |
243.49 g/mol |
IUPAC Name |
2-bromo-8-chloro-1,5-naphthyridine |
InChI |
InChI=1S/C8H4BrClN2/c9-7-2-1-6-8(12-7)5(10)3-4-11-6/h1-4H |
InChI Key |
DYCFODZITDVHCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C(C=CN=C21)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-8-chloro-1,5-naphthyridine can be achieved through various synthetic routes. One common method involves the reaction of 1,5-naphthyridine with bromine and chlorine under controlled conditions. For example, the 1,5-naphthyridine derivatives can be prepared and converted into the corresponding 2-chloro derivative using phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-8-chloro-1,5-naphthyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: It can participate in cross-coupling reactions with arylboronic acids to form diarylated naphthyridines.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Phosphorus Oxychloride: Used for chlorination reactions.
Arylboronic Acids: Used in cross-coupling reactions.
Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.
Major Products Formed
The major products formed from the reactions of this compound include various substituted naphthyridine derivatives, which can have different functional groups attached to the naphthyridine ring.
Scientific Research Applications
2-Bromo-8-chloro-1,5-naphthyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Bromo-8-chloro-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique biological activities. The exact molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .
Comparison with Similar Compounds
Key Observations:
- Substituent Position Effects : The 2- and 8-positions in 1,5-naphthyridines are electronically distinct from the 3- and 4-positions. For example, bromination at the 2-position (as in the target compound) requires specific conditions (e.g., bromine in acetic acid), while 3-bromo derivatives form under different protocols (e.g., N-bromosuccinimide) .
- Dihalogenated vs. Monohalogenated: Dihalogenated derivatives (e.g., 2-Br/8-Cl) exhibit enhanced reactivity in cross-coupling reactions compared to mono-halogenated analogs like 4-Bromo-1,5-naphthyridine. This is attributed to synergistic electronic effects between halogens .
Cross-Coupling Reactions
- Suzuki-Miyaura Coupling: this compound reacts with arylboronic acids (e.g., 4-formylarylboronic acid) under Pd(dppf)Cl₂ catalysis to yield 8-aryl-substituted naphthyridines, crucial for drug discovery . In contrast, 3-Bromo-8-chloro-1,5-naphthyridine undergoes amine coupling at the 8-position to generate antimalarial agents (e.g., compound 70 with dipropylaminomethyl groups) .
- Comparative Reactivity : The 2-bromo substituent in the target compound is more reactive toward Suzuki coupling than 4-bromo analogs due to steric and electronic factors .
Halogen Exchange and Functionalization
- Bromine vs. Chlorine : Bromine at the 2-position is more labile than chlorine at the 8-position, enabling sequential functionalization. For example, bromine can be replaced via nucleophilic aromatic substitution, while chlorine remains inert under mild conditions .
Physicochemical and Spectral Properties
- Solubility: this compound shows moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas 2,8-dichloro-1,5-naphthyridine exhibits higher solubility in nonpolar solvents like CCl₄ due to reduced dipole moments .
- Spectroscopic Features :
- NMR : 2,8-Dichloro-1,5-naphthyridine displays distinct AB systems for H3/H4 (δ ~8.5–9.0 ppm) and H6/H7 (δ ~7.5–8.0 ppm) . Similar splitting patterns are expected for the target compound.
- Mass Spectrometry : Dichloro derivatives fragment preferentially at C-Cl bonds (e.g., m/z 215 → 180 [M-Cl]⁺), while brominated analogs fragment at C-Br bonds (e.g., m/z 243 → 164 [M-Br]⁺) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
